REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9](C=O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.C1C=C(Cl)C=C(C(OO)=[O:21])C=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([OH:21])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=O
|
Name
|
|
Quantity
|
37.85 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred with saturated NaHCO3 for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 The combined
|
Type
|
CONCENTRATION
|
Details
|
organics were concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
200 ml 4M NaOH was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated NaHCO3
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.92 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |